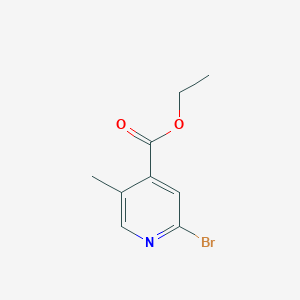

Ethyl 2-bromo-5-methylpyridine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-5-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGVZPFXMAEVQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704605 | |

| Record name | Ethyl 2-bromo-5-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227603-29-3 | |

| Record name | Ethyl 2-bromo-5-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

V. Computational and Theoretical Investigations

Reaction Mechanism Modeling

Reaction mechanism modeling for the synthesis of Ethyl 2-bromo-5-methylpyridine-4-carboxylate typically involves the application of quantum mechanical methods, such as Density Functional Theory (DFT). These methods allow for a detailed examination of the potential energy surface of a reaction, identifying the most probable pathways from reactants to products. Key synthetic routes to substituted pyridines often involve condensation reactions or metal-catalyzed cross-coupling reactions. baranlab.orgmdpi-res.com Computational models can simulate these processes, providing a step-by-step visualization of bond formation and cleavage.

For instance, in a hypothetical synthesis involving a metal-catalyzed cross-coupling reaction to introduce a substituent at the 2-position, DFT calculations can model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rhhz.netnih.gov These models help in understanding the role of the catalyst, the ligands, and the various intermediates, which is essential for optimizing the reaction yield and selectivity.

Another important reaction for functionalizing the pyridine (B92270) ring is nucleophilic aromatic substitution (SNAr). scispace.com Computational studies on SNAr reactions of halopyridines can elucidate whether the mechanism is stepwise, involving a Meisenheimer intermediate, or a concerted process. nih.gov The presence of the electron-withdrawing carboxylate group and the nitrogen heteroatom in this compound would significantly influence the energetics of such a reaction, a factor that can be precisely quantified through computational modeling.

The transition state is a critical point on the reaction energy profile, representing the highest energy barrier that must be overcome for a reaction to proceed. Characterizing the geometry and energy of transition states is a cornerstone of computational reaction mechanism studies. For the synthesis of this compound, the identification of transition states for rate-determining steps provides invaluable information about the reaction kinetics.

For example, in a nucleophilic aromatic substitution reaction where the bromine atom is displaced, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial cleavage of the C-Br bond. DFT calculations can determine the precise geometry of this transition state, including bond lengths and angles, as well as its vibrational frequencies, which confirm it as a true saddle point on the potential energy surface (i.e., having one imaginary frequency).

Below is an illustrative data table showcasing hypothetical transition state properties for a key synthetic step, such as the nucleophilic aromatic substitution on a bromopyridine derivative. The data is based on general principles observed in computational studies of similar reactions.

| Transition State Parameter | Value |

| Imaginary Frequency (cm⁻¹) | -350 |

| Activation Energy (kcal/mol) | 25.5 |

| C-Br bond length (Å) | 2.25 |

| C-Nucleophile bond length (Å) | 2.10 |

This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available.

The activation energy derived from the transition state energy is a direct measure of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. Furthermore, analysis of the atomic charges and bond orders in the transition state can provide insights into the electronic effects of the substituents on the reaction.

Reactions are rarely carried out in the gas phase; the solvent plays a crucial role in influencing reaction rates and mechanisms. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation. researchgate.netresearchgate.net

A reaction energy profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The following is a hypothetical reaction energy profile for a two-step reaction, illustrating the effect of solvation.

| Reaction Coordinate | Gas Phase Energy (kcal/mol) | Solvated Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | 25.0 | 22.0 |

| Intermediate | 10.0 | 5.0 |

| Transition State 2 | 20.0 | 18.0 |

| Products | -5.0 | -10.0 |

This table contains hypothetical data for illustrative purposes to demonstrate the impact of solvation on a reaction energy profile.

Vi. Role of Ethyl 2 Bromo 5 Methylpyridine 4 Carboxylate As a Synthetic Intermediate for Complex Architectures

Precursor in the Synthesis of Substituted Pyridines

The structure of ethyl 2-bromo-5-methylpyridine-4-carboxylate is primed for the synthesis of a wide array of substituted pyridines, which are significant structural motifs in numerous biologically active molecules. acs.org The strategic placement of the bromo and ester functionalities allows for a diverse range of chemical transformations.

The bromine atom at the C2 position is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful set of tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide variety of substituents onto the pyridine (B92270) ring.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the 2-bromopyridine (B144113) with an organoboron compound. This is a common method for introducing aryl, heteroaryl, or vinyl groups at the C2 position. While specific examples with this compound are not extensively documented in readily available literature, the Suzuki-Miyaura coupling of other 2-bromopyridines is a well-established and highly efficient transformation. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of the 2-bromopyridine with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce alkynyl functionalities. researchgate.netresearchgate.net These alkynylpyridines can then serve as precursors for further synthetic elaborations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the C2 position. researchgate.net This is a crucial transformation for the synthesis of various pharmaceutically relevant compounds.

Heck and Stille Couplings: These cross-coupling reactions can also be employed to introduce alkenyl and organotin-derived functionalities, respectively, further diversifying the range of accessible substituted pyridines.

The ethyl carboxylate group at the C4 position offers another point for chemical modification. Standard ester chemistry can be applied to introduce further diversity:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

Amidation: Direct reaction with amines can yield a variety of amides.

Reduction: The ester can be reduced to a primary alcohol, which can then be further functionalized.

Grignard Reaction: Reaction with Grignard reagents can lead to the formation of tertiary alcohols.

The combination of these reactions at the C2 and C4 positions allows for a combinatorial approach to the synthesis of a vast library of polysubstituted pyridines from a single starting material.

Table 1: Potential Cross-Coupling Reactions for Functionalization at the C2 Position

| Coupling Reaction | Reagent | Introduced Functionality |

| Suzuki-Miyaura | Aryl/heteroaryl/vinyl boronic acid or ester | Aryl/heteroaryl/vinyl |

| Sonogashira | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig | Primary/secondary amine | Amino |

| Heck | Alkene | Alkenyl |

| Stille | Organostannane | Various organic groups |

This compound can also serve as a scaffold for the construction of fused polycyclic heterocyclic systems. These structures are of great interest due to their prevalence in natural products and pharmaceuticals. The strategy often involves introducing a functional group at the C2 or C3 position that can then undergo an intramolecular cyclization reaction.

For instance, a common approach involves a Sonogashira coupling at the C2 position with an alkyne bearing a nucleophilic group. Subsequent intramolecular cyclization can lead to the formation of fused ring systems such as furopyridines or thienopyridines . rsc.orgnih.gov While direct examples with the title compound are not prevalent in the literature, the synthesis of thieno[2,3-b]pyridines and other fused systems from appropriately substituted pyridines is a well-documented strategy. acs.org

Another approach could involve the introduction of a suitable side chain at the C2 or C3 position, followed by a cyclization reaction to form fused rings like pyridopyrimidines . nih.govsemanticscholar.org The ester group at the C4 position can also be manipulated to participate in cyclization reactions, leading to different classes of polycyclic systems. For example, conversion to a hydrazide followed by reaction with appropriate reagents can lead to the formation of fused triazine or other heterocyclic rings.

Building Block for Pyridine-Containing Scaffolds in Advanced Material Science Research

The pyridine moiety is a key component in many advanced materials due to its coordinating properties and rigid structure. This compound, as a precursor to functionalized pyridines, has potential applications in this area.

Pyridine-containing ligands, particularly bipyridines and terpyridines, are fundamental in coordination chemistry and are widely used in catalysis. researchgate.net The synthesis of such ligands often involves the coupling of two or more pyridine units. This compound can be envisioned as a precursor for such ligands. For example, a Suzuki-Miyaura or Stille coupling reaction could be used to couple it with another pyridine derivative to form a bipyridine scaffold. The ester and methyl groups on the resulting bipyridine could then be further modified to fine-tune the steric and electronic properties of the ligand, which in turn can influence the activity and selectivity of the corresponding metal catalyst.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Pyridine-dicarboxylates are commonly used as organic linkers in the synthesis of MOFs. rsc.orgnih.govrsc.org By hydrolyzing the ethyl ester of this compound to the corresponding carboxylic acid, and potentially converting the bromo group to another carboxylic acid or a different coordinating group, this molecule could be transformed into a suitable linker for MOF synthesis. The methyl group would serve to functionalize the pores of the resulting MOF, potentially influencing its properties such as gas sorption and selectivity.

Intermediate for Pyridine-Core Derivatives in Agrochemical Research and Development

Pyridine and its derivatives are a cornerstone of the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing this heterocyclic core. researchgate.netnih.gov The functional group handles on this compound make it a potentially useful intermediate in the synthesis of novel agrochemicals. A similar compound, ethyl 2-bromo-4-methylpyrimidine-5-carboxylate, is noted for its use as an intermediate in agrochemical synthesis.

The general strategy in agrochemical discovery involves the synthesis of large libraries of related compounds for biological screening. The ability to easily diversify the substituents at the C2 and C4 positions of this compound would be highly advantageous in such a program. For example, the introduction of various amides at the C4 position and different aryl or heteroaryl groups at the C2 position could lead to the discovery of new compounds with desirable herbicidal, fungicidal, or insecticidal properties. While direct examples of commercial agrochemicals derived from this specific starting material are not readily found, the structural motifs accessible from it are highly relevant to the field. For instance, a study on ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates reported their fungicidal and herbicidal activities, highlighting the potential of complex molecules built upon a core structure containing an ethyl carboxylate. researchgate.net

Synthesis of Novel Agrochemical Lead Compounds

The pyridine moiety is a well-established pharmacophore in a variety of commercial agrochemicals, including fungicides, herbicides, and insecticides. The "intermediate derivatization method" is a recognized strategy for the discovery of new agrochemicals, where a common chemical intermediate is used to generate a library of related compounds for biological screening. While specific examples detailing the direct use of this compound in the large-scale synthesis of commercial agrochemicals are not extensively documented in publicly available research, its structural motifs are present in various patented and researched agrochemical classes.

For instance, the pyridine-4-carboxylate structure is a key feature in certain herbicidal compounds. Research into novel pyridine-based herbicides has demonstrated that modifications on the pyridine ring can significantly influence their efficacy and spectrum of activity. The bromo- and methyl-substituents on the ring of this compound offer opportunities for further chemical elaboration to fine-tune the biological properties of the resulting molecules.

Similarly, in the realm of fungicides, pyridine carboxamides are a significant class of active ingredients. The ester group in this compound can be readily converted to an amide, providing a synthetic route to novel fungicidal candidates. The bromine atom can be displaced or used in cross-coupling reactions to introduce further diversity into the molecular structure.

The development of novel insecticides has also explored pyridine-based scaffolds. The structural framework of this compound can serve as a starting point for the synthesis of compounds that interact with specific insect target sites.

While detailed synthetic schemes and biological data for compounds derived directly from this compound are often proprietary and found within patent literature, the general principles of agrochemical design strongly suggest its utility. The following table illustrates the potential classes of agrochemicals that could be synthesized from this intermediate and the key synthetic transformations involved.

| Agrochemical Class | Key Synthetic Transformation from this compound | Potential Target Weeds/Pests/Diseases |

| Herbicides | Modification of the ester group, Suzuki or other cross-coupling reactions at the bromine position. | Broadleaf and grass weeds |

| Fungicides | Conversion of the ester to a carboxamide, nucleophilic substitution of the bromine. | Powdery mildew, rusts, blights |

| Insecticides | Elaboration of the pyridine core, introduction of insecticidally active pharmacophores. | Aphids, caterpillars, beetles |

Structure-Activity Relationship Studies of Pyridine-Based Agrochemical Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds in agrochemical research. These studies systematically alter the chemical structure of a molecule and assess the impact of these changes on its biological activity. For pyridine-based agrochemicals, SAR studies have revealed several key principles, which are applicable to scaffolds derived from this compound.

In the context of herbicidal pyridine carboxylates, the nature and position of substituents on the pyridine ring are critical for activity. For example, the electronic properties and steric bulk of substituents can influence the binding of the herbicide to its target protein in the weed. SAR studies on related pyridine herbicides have shown that:

Substitution at the 2- and 6-positions: Can significantly impact herbicidal activity. The bromo-substituent in the starting material offers a handle for introducing various groups at this position.

The Carboxylate Group: The ester at the 4-position is often crucial for activity, though its modification to other functional groups can sometimes lead to improved properties.

The 5-position Methyl Group: This group can influence the molecule's conformation and its interaction with the target site.

For fungicidal pyridine carboxamides, SAR studies have highlighted the importance of the amide portion of the molecule and the substituents on the pyridine ring. Key findings include:

The Amide NH Proton: Often involved in crucial hydrogen bonding with the target enzyme.

Substituents on the Amide Nitrogen: The nature of the group attached to the amide nitrogen can dramatically affect the fungicidal spectrum and potency.

Pyridine Ring Substituents: The methyl and bromo groups on the starting material can be varied to optimize factors such as lipophilicity and metabolic stability, which are important for in-planta movement and efficacy.

The following table summarizes general SAR trends for pyridine-based agrochemicals that would be relevant for derivatives of this compound.

| Structural Feature | General Impact on Herbicidal Activity | General Impact on Fungicidal Activity | General Impact on Insecticidal Activity |

| 2-Position Substituent | Influences binding affinity and selectivity. | Can affect spectrum of activity and potency. | Critical for interaction with insect target sites. |

| 4-Position Carboxylate/Carboxamide | Often essential for activity; modifications can alter properties. | The amide linkage is a key pharmacophore. | Can be modified to tune physical properties. |

| 5-Position Methyl Group | Affects molecular conformation and metabolic stability. | Can influence lipophilicity and systemic movement. | May contribute to selective binding to insect receptors. |

Vii. Future Research Perspectives and Challenges

Development of More Sustainable and Greener Synthetic Routes

Current synthetic strategies for producing functionalized pyridines often rely on multi-step processes that may involve harsh reagents and generate significant waste. A key area for future research will be the development of more environmentally benign and efficient methods for the synthesis of Ethyl 2-bromo-5-methylpyridine-4-carboxylate.

Key Research Goals:

One-Pot Syntheses: Investigating multi-component reactions where starting materials react in a single vessel to form the target molecule, reducing solvent usage and purification steps.

Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate reaction times and improve yields, often with lower energy consumption compared to conventional heating.

Catalyst Development: Designing novel catalysts, potentially based on earth-abundant metals, to facilitate the cyclization and functionalization steps with high selectivity and efficiency.

Bio-based Feedstocks: Exploring the use of renewable starting materials to decrease the reliance on petrochemical sources.

Challenges:

Achieving high regioselectivity in multi-component reactions to ensure the desired substitution pattern on the pyridine (B92270) ring.

Developing catalysts that are both highly active and easily recoverable for recycling.

Ensuring the economic viability of greener routes compared to established, albeit less sustainable, methods.

A comparative look at conventional versus potential greener synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for Functionalized Pyridines

| Feature | Conventional Synthesis | Potential Greener Routes |

|---|---|---|

| Reaction Steps | Often multi-step | One-pot or fewer steps |

| Solvents | Often hazardous organic solvents | Greener solvents (e.g., water, ethanol) or solvent-free conditions |

| Energy Input | Prolonged heating | Microwave irradiation, lower temperatures |

| Catalysts | Stoichiometric reagents, precious metal catalysts | Recyclable catalysts, biocatalysts |

| Waste Generation | Significant byproducts and waste | Atom-economical reactions with minimal waste |

| Starting Materials | Petrochemical-based | Potentially bio-based |

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The bromine atom at the 2-position and the ester group at the 4-position are key functional handles that allow for a wide range of derivatization reactions. Future research will likely focus on systematically exploring the reactivity of this compound to generate a library of novel compounds with diverse functionalities.

Key Research Areas:

Cross-Coupling Reactions: Utilizing the bromo substituent for palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings to introduce new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution: Investigating the displacement of the bromine atom with various nucleophiles to introduce amino, alkoxy, and thioether groups.

Modification of the Ester Group: Hydrolysis to the corresponding carboxylic acid, followed by amide bond formation, or reduction to the alcohol to create new functional centers.

Challenges:

Managing the relative reactivity of the different functional groups on the pyridine ring to achieve selective transformations.

Potential for steric hindrance from the adjacent methyl group to influence the accessibility of the bromine atom for substitution.

Developing efficient purification methods for the resulting derivatives.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry offers a powerful tool to predict the properties and reactivity of molecules, thereby guiding experimental work. In the context of this compound, advanced computational modeling can provide valuable insights.

Potential Applications of Computational Modeling:

Density Functional Theory (DFT) Calculations: To determine the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential, which can predict sites of reactivity for electrophilic and nucleophilic attack.

Reaction Mechanism Simulation: To model the transition states and energy profiles of potential reactions, aiding in the design of more efficient synthetic pathways.

Prediction of Physicochemical Properties: To estimate properties such as solubility, lipophilicity, and spectroscopic characteristics (NMR, IR, UV-Vis spectra).

Challenges:

The accuracy of computational predictions is highly dependent on the chosen theoretical model and basis set.

Experimental validation is crucial to confirm the computational findings.

Modeling complex reaction environments, including solvent effects and catalyst interactions, can be computationally expensive.

Table 2: Predicted Electronic Properties of a Model Halopyridine Carboxylate

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| Dipole Moment | 2.5 D | Suggests moderate polarity |

| Mulliken Charge on C2-Br | C2: +0.15, Br: -0.10 | Suggests the C-Br bond is polarized and susceptible to nucleophilic attack at the carbon |

Note: These are hypothetical values for a model compound and would need to be calculated specifically for this compound.

Strategic Integration into Diverse Supramolecular Assemblies and Functional Materials

The presence of a nitrogen atom in the pyridine ring and the potential for halogen bonding from the bromine atom make this compound an interesting building block for the construction of supramolecular architectures and functional materials.

Future Research Directions:

Crystal Engineering: Investigating the role of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, in directing the self-assembly of the molecule in the solid state.

Coordination Chemistry: Utilizing the pyridine nitrogen as a ligand to coordinate with metal ions, potentially forming metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic or photophysical properties.

Functional Polymers: Incorporating the pyridine moiety into polymer backbones or as a pendant group to create materials with specific properties, such as altered solubility, thermal stability, or metal-binding capabilities.

Challenges:

Predicting and controlling the final supramolecular architecture can be complex due to the interplay of multiple weak interactions.

The synthesis of well-defined functional materials often requires careful control over polymerization conditions and monomer purity.

Characterizing the properties of the resulting assemblies and materials requires a combination of advanced analytical techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.